Edoxaban was developed by Daiichi Sankyo and has been approved for clinical use in various countries. The classification of edoxaban falls under the category of direct oral anticoagulants (DOACs), which are characterized by their specific mechanism of action on the coagulation pathway, distinct from traditional anticoagulants like warfarin.
The synthesis of edoxaban involves several complex steps that utilize chiral intermediates to ensure the desired stereochemistry. Key methods include:
Edoxaban has a complex molecular structure characterized by multiple chiral centers and heterocyclic rings. Its chemical formula is , with a molecular weight of approximately 462.48 g/mol. The structural representation includes:
The stereochemistry is critical for its biological activity, as only specific configurations exhibit anticoagulant properties.
Edoxaban undergoes several chemical reactions during its synthesis:
Edoxaban functions primarily through competitive inhibition of factor Xa, a key enzyme in the coagulation cascade. By binding to factor Xa, edoxaban prevents its conversion from prothrombin to thrombin, leading to reduced fibrin formation and clot stabilization. The half-maximal inhibitory concentration (IC50) for edoxaban against factor Xa is approximately 3 nM, indicating high potency .
Edoxaban exhibits several notable physical and chemical properties:
Edoxaban-M2 serves as a crucial metabolite in pharmacological studies related to anticoagulation therapy. Its applications include:
Carboxylesterase 1 (CES1) is the primary hydrolase responsible for the initial biotransformation step converting edoxaban to its major active metabolite, Edoxaban-M2 (also designated M-4). CES1 catalyzes the hydrolysis of the ethyl ester group at the C-terminal end of edoxaban, yielding the carboxylic acid derivative M-4. This reaction occurs predominantly in the liver, where CES1 exhibits high expression levels [1] [7]. The enzymatic efficiency of CES1 toward edoxaban is characterized by a low Michaelis constant (Km = 12.4 µM) and moderate maximal velocity (Vmax = 45 pmol/min/mg), indicating high substrate affinity but moderate catalytic turnover [1].
In vitro studies using human liver microsomes confirm that selective CES1 inhibitors (such as benzil) reduce M-4 formation by >85%, while CES2 inhibitors (digitoxin) show negligible effects. This isoform-specificity underscores CES1's dominant role in M-4 biosynthesis. Genetic polymorphisms in CES1 (e.g., Gly143Glu) may alter catalytic activity, though clinical studies have not established a clear impact on systemic M-4 exposure in humans [7].
Table 1: Enzymatic Parameters of Edoxaban Hydrolysis by Carboxylesterases
Enzyme | Tissue Localization | Km (µM) | Vmax (pmol/min/mg) | Inhibition Sensitivity |
---|---|---|---|---|
CES1 | Liver, Macrophages | 12.4 | 45 | Benzil (>85% inhibition) |
CES2 | Intestine, Kidney | >200 | <5 | Digitoxin (no inhibition) |
While CES1 drives M-4 (Edoxaban-M2) formation, cytochrome P450 (CYP) enzymes—particularly CYP3A4/5—contribute to parallel oxidative pathways. CYP3A4/5 metabolizes edoxaban via hydroxylation at the morpholino ring, generating metabolite M-6, and via oxidation of the N-dimethylcarbamoyl group, yielding metabolite M-8 [1] [4]. Crucially, CYP enzymes do not directly synthesize M-4 but influence its pharmacokinetic profile through competitive substrate depletion. When CYP3A4 is inhibited (e.g., by ketoconazole), edoxaban clearance decreases by ~35%, indirectly elevating M-4 exposure due to prolonged parent compound availability [1].
M-4 itself undergoes further CYP-mediated oxidation to secondary metabolites like M-1 and M-5, which lack anticoagulant activity. Kinetic studies show M-4 oxidation occurs at <10% of the rate of parent edoxaban metabolism, confirming its relative metabolic stability [4].
Table 2: CYP-Mediated Metabolites of Edoxaban and Edoxaban-M2 (M-4)
Substrate | Primary Metabolite | CYP Isoform | Reaction Type | Relative Activity |
---|---|---|---|---|
Edoxaban | M-6 | CYP3A4/5 | Morpholino hydroxylation | 65% of total CYP metabolism |
Edoxaban | M-8 | CYP3A4/5 | N-oxidation | 25% of total CYP metabolism |
Edoxaban-M2 (M-4) | M-1 | CYP2C9 | Hydroxylation | <10% of M-4 clearance |
Edoxaban-M2 (M-4) exhibits distinct structural and functional properties compared to other edoxaban metabolites:
Table 3: Comparative Pharmacological Profiles of Key Edoxaban Metabolites
Parameter | Edoxaban | M-4 (Edoxaban-M2) | M-6 | M-8 |
---|---|---|---|---|
Chemical Modification | Parent | Carboxylic acid derivative | Hydroxylated morpholino | N-oxide |
Anti-FXa IC50 (nM) | 3.0 | 1.8 | 4.5 | Inactive |
Relative AUC Exposure (%) | 100 | 9 | <5 | <3 |
Plasma Protein Binding (%) | 40–59 | 80 | 45 | 30 |
Key Transporters | P-gp | OATP1B1 | None | None |
Significant interspecies differences in edoxaban-M2 formation challenge the extrapolation of preclinical data:
These disparities necessitate careful selection of disease models. Monkey studies best replicate human M-4 pharmacokinetics, while rodent data require compensation via CES1-transgenic models or humanized liver systems. Ignoring such variability risks misjudging edoxaban's metabolite-driven efficacy and toxicity [1] [7].
Table 4: Species Variability in Edoxaban-M2 (M-4) Pharmacokinetic Parameters
Species | CES1 Homolog Activity | M-4 AUC0–∞ (% of Edoxaban) | Dominant Clearance Pathway | Translational Relevance |
---|---|---|---|---|
Human | High | 9% | Renal (50%) + CES1 hydrolysis | Gold standard |
Monkey | High | 8% | Renal (45%) + CES1 hydrolysis | High relevance |
Rat | Absent | <1% | CYP3A (70%) | Low relevance |
Dog | Low (CES2-like) | 2% | Biliary (60%) | Moderate relevance |
CAS No.: 119785-99-8
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8